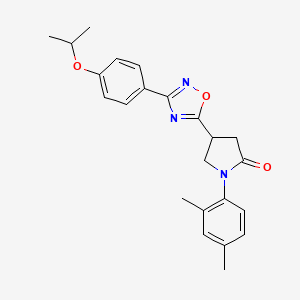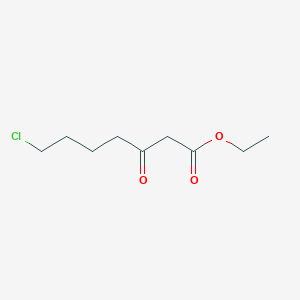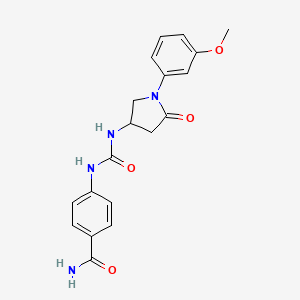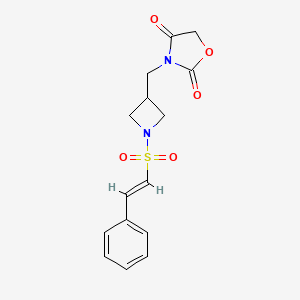
1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Structures and Hydrogen Bonding
A study by Burgess et al. (1998) on N-Aryl-Substituted 3-hydroxypyridin-4-ones demonstrated the importance of molecular structures and hydrogen bonding in chemical compounds, which is relevant to understanding the behavior and applications of complex molecules like 1-(2,4-Dimethylphenyl)-4-(3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one (Burgess, J., Fawcett, J., Russell, D., & Zaisheng, L., 1998).
Optical Properties and Polymer Applications
Research by Hamciuc et al. (2015) on blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings highlighted the development of materials with specific optical properties, indicating potential applications in electronics and photonics. This aligns with the broader interest in the optical applications of 1,3,4-oxadiazole derivatives (Hamciuc, C., Hamciuc, E., Homocianu, M., Nicolescu, A., & Carja, I.-D., 2015).
Anticancer Research
A paper by Redda et al. (2007) on the synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents exemplifies the medical research implications of these compounds. This study suggests the potential for derivatives of 1,3,4-oxadiazole to serve as frameworks for developing new anticancer drugs, highlighting the relevance of chemical research in therapeutic applications (Redda, K., & Gangapuram, M., 2007).
Fluorescence and Material Science
The work by Hamciuc et al. (2005) on poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups emphasizes the material science applications of 1,3,4-oxadiazole derivatives, particularly in creating polymers with high thermal stability and specific fluorescence characteristics, suitable for advanced material applications (Hamciuc, E., Hamciuc, C., Brumǎ, M., & Schulz, B., 2005).
Antimicrobial and Antitubercular Activity
The synthesis and in vitro antibacterial activity of new oxoethylthio-1,3,4-oxadiazole derivatives by Raval et al. (2014) showcase the potential of 1,3,4-oxadiazole compounds in antimicrobial and antitubercular treatments. This research underscores the significance of such compounds in developing new therapeutic agents against infectious diseases (Raval, J., Akhaja, T. N., Jaspara, D. M., Myangar, K. N., & Patel, N., 2014).
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-14(2)28-19-8-6-17(7-9-19)22-24-23(29-25-22)18-12-21(27)26(13-18)20-10-5-15(3)11-16(20)4/h5-11,14,18H,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFONXJTQQPUIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[2-(Cyclohexylsulfanyl)-5-nitrophenyl]methylene}-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2611568.png)

![2-{[4-(1H-1,2,4-triazol-1-yl)anilino]methyl}benzenol](/img/structure/B2611571.png)
![5-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2611572.png)

![N-(5-Chloro-2-methoxyphenyl)-2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-B]pyridazin-6-YL}sulfanyl)acetamide](/img/structure/B2611576.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-phenylbutanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2611579.png)
![(2Z)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile](/img/structure/B2611580.png)


![6-Hydroxy-2-{[4-(methylethyl)phenyl]methylene}-7-[(4-methylpiperazinyl)methyl] benzo[b]furan-3-one](/img/structure/B2611585.png)
![N-{1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl}prop-2-enamide](/img/structure/B2611586.png)

